molecular formula C16H13ClF3N5O B148443 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol CAS No. 137234-75-4

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol

Numéro de catalogue: B148443
Numéro CAS: 137234-75-4
Poids moléculaire: 383.75 g/mol
Clé InChI: BQDLXFABVRRDFU-XXFAHNHDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the butanol moiety. Common reagents used in these reactions include halogenated pyrimidines, fluorinated phenyl compounds, and triazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Applications De Recherche Scientifique

Overview

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic compound with significant applications in pharmaceutical research and development. Its unique structure allows it to act as an intermediate in the synthesis of various biologically active compounds, particularly in the fields of antifungal and antibacterial agents.

Pharmaceutical Applications

The compound is primarily recognized for its role as a pharmaceutical intermediate. It has been studied for its potential use in developing novel antifungal agents, particularly due to its structural similarity to established drugs like voriconazole.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting fungal cell growth. Its efficacy against various fungal strains has been documented, making it a candidate for further development into therapeutic agents.

Antibacterial Properties

In addition to antifungal applications, preliminary studies suggest that the compound may possess antibacterial activity. This dual functionality enhances its appeal in drug development, targeting both bacterial and fungal infections.

Synthesis and Production

The synthesis of this compound involves several chemical reactions under controlled conditions. The process typically requires:

  • Reagents : Zinc powder, lead, iodine, tetrahydrofuran (THF), glacial acetic acid.
  • Conditions : Reactions are conducted under nitrogen atmosphere with specific temperature controls to optimize yield and purity.

The final product is often purified through crystallization techniques to achieve high purity levels suitable for pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antifungal activity against Candida species. The research highlighted the mechanism of action involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis pathway for increased yield and reduced reaction times. By adjusting temperature and reagent concentrations, researchers achieved a yield of over 90% with high purity levels .

Study Focus Findings
Study 1Antifungal EfficacyEffective against Candida species; disrupts ergosterol biosynthesis.
Study 2Synthesis OptimizationYield improved to over 90% with adjusted conditions.

Mécanisme D'action

The mechanism of action of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Itraconazole: Known for its use in treating fungal infections.

Uniqueness

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Activité Biologique

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as a derivative of voriconazole, exhibits significant biological activity primarily as an antifungal agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their broad-spectrum antifungal properties. This article reviews the biological activities of this compound, focusing on its antifungal efficacy, structure-activity relationships (SAR), and potential applications in clinical settings.

  • Molecular Formula : C16H14ClF3N5O
  • Molecular Weight : 383.76 g/mol
  • CAS Number : 188416-20-8
  • Synonyms : Voriconazole impurity 76 hydrochloride

Antifungal Activity

The primary biological activity of this compound is its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole core significantly influence antifungal activity. Key findings include:

  • Compounds with halogen substituents (e.g., Cl and F) generally show enhanced antifungal activity compared to those with electron-withdrawing groups.
  • The presence of a difluorophenyl group has been associated with improved potency against resistant strains of fungi.

Study 1: Antifungal Efficacy Against Candida Species

A comparative study evaluated the efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.25 μg/mL against fluconazole-resistant strains .

Study 2: Activity Against Aspergillus fumigatus

Another investigation focused on the activity against Aspergillus fumigatus, where the compound exhibited notable antifungal properties with an MIC value of 0.25 μg/mL. This suggests its potential as a therapeutic option for treating invasive aspergillosis .

Comparative Biological Activity Table

Compound NameMIC Against Candida albicansMIC Against Aspergillus fumigatusNotes
Voriconazole0.5 μg/mL0.25 μg/mLStandard treatment
Compound A0.0313 μg/mL0.125 μg/mLImproved activity
Compound B0.0156 μg/mL0.25 μg/mLEnhanced potency

Propriétés

Numéro CAS

137234-75-4

Formule moléculaire

C16H13ClF3N5O

Poids moléculaire

383.75 g/mol

Nom IUPAC

(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9-,16+/m0/s1

Clé InChI

BQDLXFABVRRDFU-XXFAHNHDSA-N

SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

SMILES isomérique

C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

SMILES canonique

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origine du produit

United States

Synthesis routes and methods I

Procedure details

A solution of iodine (2.25 g) in tetrahydrofuran (6 ml) was added dropwise to a stirred slurry of zinc (Britannia Alloys) (3.00 g) and lead (0.15 g) in tetrahydrofuran (19 ml) under a nitrogen atmosphere at 25° C. The reaction temperature was allowed to rise during the addition. The mixture was then cooled to 2° C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.00 g), 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (see Preparation 1) (2.84 g) and iodine (0.02 g) in tetrahydrofuran (16 ml) was added dropwise over 10 minutes. The reaction temperature was limited to a maximum of 16° C. during the addition by cooling. Further cooling was then applied to obtain a temperature below +5° C. The reaction was stirred below +5° C. for 30 minutes. A sample of the reaction mixture was taken and subjected to HPLC analysis according to the conditions set out in Example 1. The analysis showed a 10.3:1 molar ratio of the 2R,3S/2S,3R to the 2R,3R/2S,3S enantiomeric pair of the title compound. The yield of the 2R,3S/2S,3R enantiomeric pair was calculated to be 90% using an internal standard.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
title compound

Synthesis routes and methods II

Procedure details

To a solution of LDA (20 mmol) in THF1 (50 ml) (prepared by a similar method to that used in Example 1) under a nitrogen atmosphere and at -70° C. was added dropwise a solution of the product of part (ii) (3.2 g, 20 mmol) in THF1 (30 ml) over 15 minutes. The resulting mixture was stirred at this temperature for 3 hours. To the resulting solution was added a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (4.46 g, 20 mmol) in THF (50 ml) and the mixture was maintained at -70° C. for 1 hour and then at -50° C. for a further 1 hour. The reaction was quenched by the addition of a solution of glacial acetic acid (1.2 g) in water (10 ml) and the mixture was allowed to warm to room temperature. The organic phase was separated, the aqueous phase extracted with ethyl acetate (20 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. Column chromatography of the residue on silica using 3:2 ethyl acetate/diethyl ether as the eluant first gave, after combination and evaporation of appropriate fractions and trituration with diethyl ether, the title compound, enantiomeric pair B (0.94 g, 12%), m.p. 92° C. Found: C,49.93; H,3.57; N,18.17; C16H13ClF3N5O requires: C50.06; H,3.39; N,18.25%.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.